
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar benzamide derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity involves specific substitutions on the benzamide moiety, which could be similar to the synthesis of the compound . Additionally, the preparation of nitrogen-heterocycles using N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride as an intermediate suggests a method for introducing nitrogen-containing rings, which could be relevant for synthesizing the benzothiazole group of the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a methylsulfonyl group, as seen in some of the compounds described, is known to influence the electrophysiological properties of these molecules . The benzothiazole group mentioned in the target compound is a heterocyclic structure that could confer specific chemical and biological properties, such as increased potency or selectivity for certain biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water to form thiazolidine derivatives is an example of how different functional groups can react to form new structures . This type of reactivity could be extrapolated to understand how the prop-2-ynyl group in the target compound might undergo reactions to form new derivatives or to modify its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the presence of a propylsulfonyl group in piperazine-linked benzamides affects their ability to inhibit the glycine transporter-1, which is a measure of their lipophilicity and potential to cross biological membranes . Similarly, the introduction of an imidazolyl group in place of a methylsulfonylamino group has been shown to maintain class III electrophysiological activity, indicating that such modifications can preserve certain physical properties while potentially altering others .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : The compound has been used as a building block in the synthesis of various benzothiazole- and benzimidazole-based heterocycles. These heterocycles have applications in various fields including materials science and pharmaceuticals (Darweesh et al., 2016).
- Development of Antiarrhythmic Agents : Research has explored the synthesis of compounds with electrophysiological activity for potential use as class III antiarrhythmic agents. This involves the modification of the benzamide structure to enhance its activity (Morgan et al., 1990); (Ellingboe et al., 1992).
Pharmaceutical Research
- Anticancer Applications : Some derivatives of this compound have shown promise as pro-apoptotic agents against cancer cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015).
- Antimalarial and COVID-19 Drug Potential : Studies have investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, related to this compound, for their potential as antimalarial agents and in the context of COVID-19 drug development (Fahim & Ismael, 2021).
Material Science and Chemistry
- Gelation Behavior and Crystal Engineering : Some N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, contributing to the field of material science and crystal engineering (Yadav & Ballabh, 2020).
- Synthesis of Heterocycles : The compound is involved in the synthesis of various heterocycles like pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which have applications in pharmaceuticals and agrochemicals (Patel et al., 2009).
Green Chemistry
- Eco-Friendly Synthesis Methods : Research has focused on developing environmentally friendly methods for synthesizing related compounds, aligning with the principles of green chemistry (Horishny & Matiychuk, 2020).
Propiedades
IUPAC Name |
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-11-20-15-9-4-5-10-16(15)24-18(20)19-17(21)13-7-6-8-14(12-13)25(2,22)23/h1,4-10,12H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOPZANLXURXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
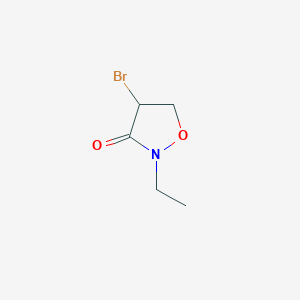
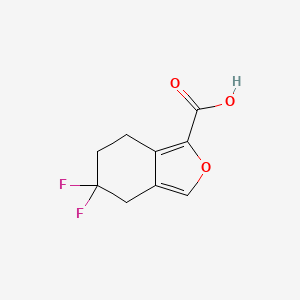
![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

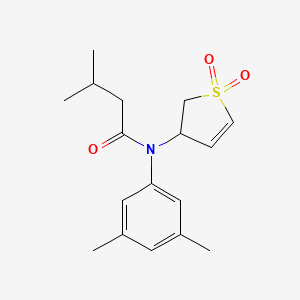
![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)
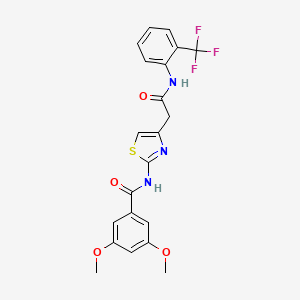
![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

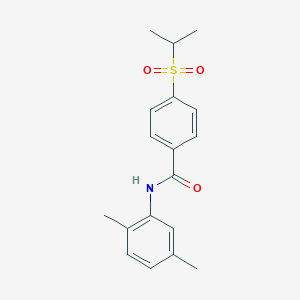
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)